Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tosyl group attached to the piperidine ring, an acetamido group, and an ethyl ester of benzoic acid. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Tosylpiperidine Intermediate: The piperidine ring is tosylated using tosyl chloride in the presence of a base such as pyridine.
Acetamidation: The tosylpiperidine intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the acetamido intermediate is esterified with ethyl 4-aminobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted derivatives at the tosyl or ester positions.
Scientific Research Applications
Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, while the piperidine ring can interact with various receptors or enzymes. The acetamido and ester groups may also contribute to the compound’s overall activity by influencing its solubility and binding affinity.
Comparison with Similar Compounds
Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can be compared with other piperidine derivatives, such as:
Ethyl piperidinoacetylaminobenzoate: Similar structure but lacks the tosyl group.
Tosylpiperidine: Lacks the acetamido and ester groups.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-23(27)18-9-11-19(12-10-18)24-22(26)16-20-6-4-5-15-25(20)31(28,29)21-13-7-17(2)8-14-21/h7-14,20H,3-6,15-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZFZKJWBPQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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